molecular formula C19H11F2N5O B11052413 [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo-

[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo-

Cat. No.: B11052413
M. Wt: 363.3 g/mol
InChI Key: HBQTWJSBKZFBKD-UHFFFAOYSA-N
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Description

8-(2-Fluorobenzyl)-5-(2-fluorophenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-6-yl cyanide is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by the presence of fluorine atoms on both benzyl and phenyl groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-fluorobenzyl)-5-(2-fluorophenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-6-yl cyanide typically involves multi-step organic reactions. One common method involves the condensation of aromatic aldehydes, malononitrile, and 3-amino-1,2,4-triazole under mild conditions using metal-free catalysts . The reaction proceeds through a three-component condensation mechanism, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and reuse of catalysts can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

8-(2-Fluorobenzyl)-5-(2-fluorophenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-6-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

8-(2-Fluorobenzyl)-5-(2-fluorophenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-6-yl cyanide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which 8-(2-fluorobenzyl)-5-(2-fluorophenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-6-yl cyanide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The fluorine atoms in the compound can enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-(2-fluorobenzyl)-5-(2-fluorophenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-6-yl cyanide stands out due to its unique combination of fluorine atoms on both benzyl and phenyl groups

Properties

Molecular Formula

C19H11F2N5O

Molecular Weight

363.3 g/mol

IUPAC Name

5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C19H11F2N5O/c20-15-7-3-1-5-12(15)10-25-18(27)14(9-22)17(26-11-23-24-19(25)26)13-6-2-4-8-16(13)21/h1-8,11H,10H2

InChI Key

HBQTWJSBKZFBKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=C(N3C2=NN=C3)C4=CC=CC=C4F)C#N)F

Origin of Product

United States

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